Sodium 4-chloro-1-hydroxybutane-1-sulfonate

Beschreibung

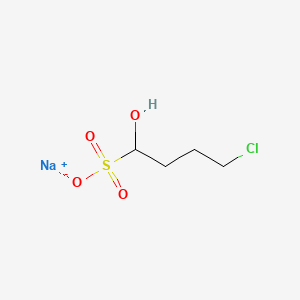

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS: 54322-20-2) is a sulfonate salt with the molecular formula C₄H₈ClNaO₄S and a molecular weight of 210.612 g/mol. This compound is a white to off-white powder with ≥99% purity, widely used as a pharmaceutical intermediate in synthesizing migraine treatments like Sumatriptan and Zolmitriptan . Its structure features a chlorine atom and a hydroxyl group on the same carbon, along with a sulfonate group, which enhances solubility and reactivity in synthetic pathways .

Eigenschaften

CAS-Nummer |

54322-20-2 |

|---|---|

Molekularformel |

C4H9ClNaO4S |

Molekulargewicht |

211.62 g/mol |

IUPAC-Name |

sodium;4-chloro-1-hydroxybutane-1-sulfonate |

InChI |

InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |

InChI-Schlüssel |

YCJHDACSGJKCFI-UHFFFAOYSA-N |

SMILES |

C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |

Kanonische SMILES |

C(CC(O)S(=O)(=O)O)CCl.[Na] |

Andere CAS-Nummern |

54322-20-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis from 1-chloro-4-hydroxybutane sulfonic acid: The compound can be synthesized by reacting 1-chloro-4-hydroxybutane sulfonic acid with a base such as sodium hydroxide.

Neutralization: The resulting 4-chloro-1-hydroxybutane sulfonic acid is then neutralized using sodium ions to form the sodium salt.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic substitution, a key pathway for modifying the molecule. This reactivity is critical in pharmaceutical syntheses, such as in the production of triptan-class drugs.

In the synthesis of almotriptan, the reaction with hydrazine hydrochloride in water rapidly forms a hydrazonium salt, which is subsequently methylated to yield the active pharmaceutical ingredient . This substitution is favored by the sodium sulfonate group’s electron-withdrawing effect, enhancing the chloro group’s electrophilicity.

Stability and Degradation Pathways

The compound’s stability under varying conditions has been analyzed to mitigate genotoxic risks in pharmaceuticals:

Thermal Stability

-

Decomposition above 200°C : Releases sulfur oxides and hydrochloric acid .

-

Melting point : Stable up to 99°C without significant degradation .

Hydrolytic Stability

-

pH-dependent hydrolysis :

Oxidative Stability

-

Resistant to common oxidants (e.g., H₂O₂, KMnO₄) under ambient conditions due to the sulfonate group’s stabilizing effect .

Analytical Characterization

Key methods for studying its reactions and stability include:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Compounds

Sodium 4-chloro-1-hydroxybutane-1-sulfonate is significant as an intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in synthesizing Sumatriptan, a medication used to treat migraines. The compound acts as a genotoxic impurity during the synthesis process, necessitating careful quantification and control to ensure product safety and efficacy .

Case Study: Quantification in Sumatriptan Production

A study conducted by Narayana et al. (2012) developed a sensitive LC-MS/MS method to quantify this impurity in Sumatriptan succinate. The method demonstrated high specificity and accuracy, with a limit of detection (LOD) at 0.17 ppm and a limit of quantification (LOQ) at 0.5 ppm, confirming its reliability for quality control testing .

Table 1: LC-MS/MS Method Validation Results

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.17 ppm |

| Limit of Quantification (LOQ) | 0.5 ppm |

| Correlation Coefficient | 0.996 |

| Recovery Rates | 94.2% - 98.4% |

Antitumor Activity Research

2.1 Development of Novel Compounds

Recent research has highlighted the potential of this compound in developing novel tetrahydro-β-carboline derivatives, which exhibit antitumor activity. These derivatives are synthesized using this compound as a key starting material, showcasing the compound's versatility in medicinal chemistry .

Toxicological Studies

3.1 Genotoxicity and Safety Assessments

The compound has been studied for its genotoxic properties, which are critical for evaluating its safety in pharmaceutical applications. Toxicological assessments indicate that this compound may pose risks such as acute toxicity and skin sensitization . Regulatory bodies require thorough testing to mitigate these risks before approval for use in consumer products.

Environmental Impact

4.1 Ecotoxicology Studies

Research into the environmental implications of this compound indicates potential toxicity to wildlife and ecosystems, emphasizing the need for responsible handling and disposal practices within industrial settings .

Wirkmechanismus

The mechanism of action of sodium 4-chloro-1-hydroxybutane-1-sulfonate involves its interaction with molecular targets and pathways in biological systems. For example, in antitumor research, it acts as a precursor for synthesizing compounds that inhibit KSP (kinesin spindle protein), which is crucial for cell division .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonate salts and sulfonic acids with variations in substituents, chain length, or additional functional groups. Below is a detailed comparison based on structural features, applications, and physicochemical properties.

Table 1: Key Structural and Functional Differences

Physicochemical and Reactivity Comparisons

Solubility :

- This compound’s sodium salt form ensures high water solubility, critical for pharmaceutical synthesis. In contrast, 4-hydroxybutane-1-sulfonic acid (a free sulfonic acid) has lower solubility but higher acidity .

- Butane-1,4-disulfonic acid hydrate, with two sulfonic acid groups, exhibits exceptional solubility and acidity, making it suitable for catalytic applications .

Reactivity: The chlorine atom in the main compound enables nucleophilic substitution reactions, a key step in synthesizing triptan drugs. This contrasts with Sodium 3-aminopropane-1-sulfonate, where the –NH₂ group participates in condensation or coupling reactions . Sodium 4,4'-oxybis(butane-1-sulfonate)’s ether bridge increases rigidity, reducing reactivity compared to the flexible backbone of the main compound .

Thermal Stability :

- Sodium sulfonate salts generally exhibit higher thermal stability than sulfonic acids. For instance, this compound remains stable under pharmaceutical synthesis conditions (e.g., high-temperature reactions), whereas 4-hydroxybutane-1-sulfonic acid may decompose at elevated temperatures .

Biologische Aktivität

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No. 54322-20-2) is a sulfonate compound with significant applications in biochemical research and potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound is primarily utilized in the synthesis of various pharmaceutical agents, particularly as a precursor for tetrahydro-β-carboline derivatives, which have been studied for their antitumor properties through the inhibition of kinesin spindle protein (KSP) .

Mode of Action

The compound acts as a KSP inhibitor, affecting cell division processes. By interfering with KSP, it may contribute to the inhibition of cancer cell proliferation, making it a candidate for further antitumor research .

Biochemical Pathways

this compound is involved in biochemical reactions that influence various cellular functions, including signaling pathways and gene expression. Its role as a buffering agent in biochemical experiments further highlights its importance in maintaining stable pH conditions during cellular assays .

Cellular Effects

Impact on Cell Function

Research indicates that this compound affects multiple cellular processes. It can modulate cell signaling pathways and metabolic activities, which are crucial for its application in experimental biology and potential therapeutic scenarios .

Temporal Effects

In laboratory settings, the stability and degradation of this compound over time are critical factors influencing its efficacy. Understanding these temporal dynamics is essential for optimizing its use in both in vitro and in vivo studies .

Toxicological Profile

This compound has been identified as a genotoxic compound. Regulatory bodies may require monitoring of its levels due to potential health risks associated with exposure. Studies have shown that the compound can induce allergic reactions in sensitive individuals, necessitating careful handling and usage protocols .

Antitumor Research

The compound's role in synthesizing KSP inhibitors has positioned it as a significant player in cancer research. Its derivatives are being explored for their potential to halt tumor growth by disrupting mitotic processes .

Biochemical Applications

As a buffering agent, this compound is widely used in molecular biology experiments, including protein electrophoresis and nucleic acid studies. Its stable pH properties make it invaluable in maintaining experimental integrity .

Comparison with Similar Compounds

| Compound Name | Unique Properties |

|---|---|

| This compound | Acts as a KSP inhibitor; used as a buffering agent |

| Other sulfonates | May not possess specific antitumor activity or buffering capabilities |

Study on Genotoxicity

A study quantified the levels of this compound as a genotoxic impurity in pharmaceutical formulations using LC-MS/MS techniques. The results indicated that effective quantification at low concentrations was achievable, emphasizing the importance of monitoring this compound in drug development processes .

Antitumor Activity Investigation

Research exploring the synthesis of tetrahydro-β-carboline derivatives demonstrated promising antitumor activity against various cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .

Q & A

Q. How to develop a validated assay for quantifying the compound in complex mixtures without interference from sulfonate analogs?

- Methodological Answer: Use 2D-LC (heart-cutting) with a first-dimension anion-exchange column and second-dimension reversed-phase column. Calibrate with certified reference materials (e.g., USP-grade sodium sulfonates) and validate selectivity against 4-sulfophenylhexanoate (similarity 0.79). Include system suitability tests (SST) for column efficiency (N ≥ 2000) and peak asymmetry (As ≤ 1.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.